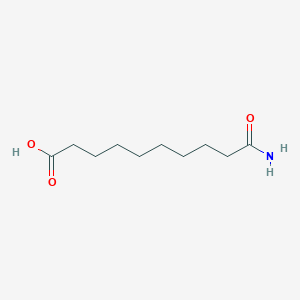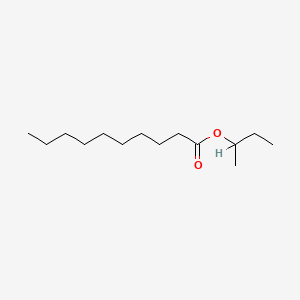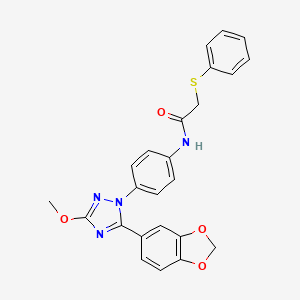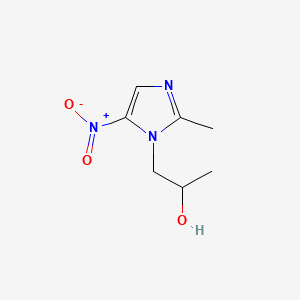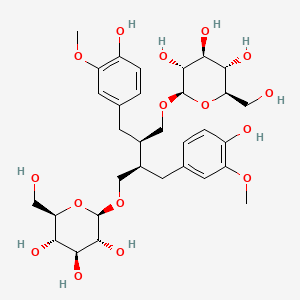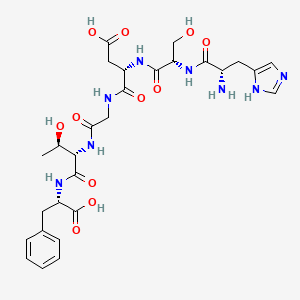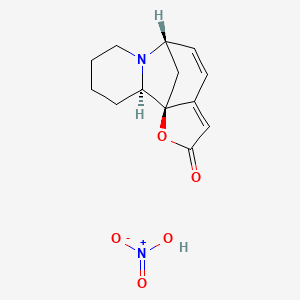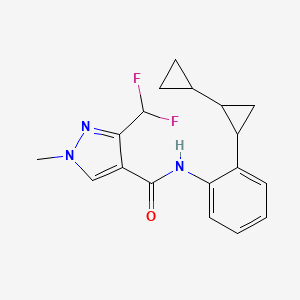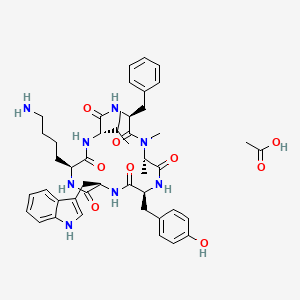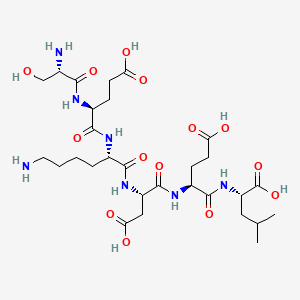
Sulfaclozin
Übersicht
Beschreibung
Sulfachloropyrazine is a sulfonamide compound primarily used as an antimicrobial agent. It is known for its effectiveness against coccidiosis in poultry, a disease caused by protozoan parasites. The chemical name of Sulfachloropyrazine is N-(5-chloropyrazin-2-yl)-4-aminobenzenesulfonamide, and it is often used in its sodium salt form for better solubility and administration .
Wissenschaftliche Forschungsanwendungen
Sulfachlorpyrazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Sulfonamidchemie und Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird umfassend auf ihre antimikrobiellen Eigenschaften untersucht, insbesondere gegen Protozoenparasiten wie Eimeria-Arten.
Medizin: Sulfachlorpyrazin wird in der Veterinärmedizin zur Behandlung von Kokzidiose bei Geflügel und anderen Tieren verwendet. .
Industrie: Die Verbindung wird zur Formulierung verschiedener antimikrobieller Mittel und Tierarzneimittel verwendet.
5. Wirkmechanismus
Sulfachlorpyrazin übt seine Wirkungen aus, indem es das Enzym Dihydrofolat-Synthase hemmt, das für die Folsäuresynthese in Bakterien und Protozoen unerlässlich ist. Diese Hemmung stört die Produktion von Folsäure, was dazu führt, dass die Mikroorganismen keine Nukleinsäuren und Proteine mehr synthetisieren können und schließlich sterben. Die Verbindung induziert auch ultrastrukturelle Veränderungen in Parasiten, beeinflusst ihren Energiestoffwechsel und induziert Apoptose .
Ähnliche Verbindungen:
Sulfachlorpyridazin: Ein weiteres Sulfonamid mit ähnlichen antimikrobiellen Eigenschaften, das bei Harnwegsinfektionen und in der Veterinärmedizin eingesetzt wird.
Sulfaklozin: Ein Sulfonamidderivat mit antiprotozoaler Aktivität, das zur Behandlung von Geflügelkrankheiten eingesetzt wird.
Einzigartigkeit: Sulfachlorpyrazin ist einzigartig aufgrund seiner spezifischen Wirksamkeit gegen Kokzidiose bei Geflügel und seiner Fähigkeit, Dihydrofolat-Synthase zu hemmen. Seine strukturellen Eigenschaften und das Vorhandensein des Chlorpyrazinrests tragen zu seiner ausgeprägten antimikrobiellen Aktivität im Vergleich zu anderen Sulfonamiden bei .
Wirkmechanismus
Target of Action
Sulfaclozine is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid, in protozoa and bacteria . It primarily targets the bacterial enzyme dihydropteroate synthetase , which is crucial for the proper processing of PABA and essential for folic acid synthesis .
Mode of Action
Sulfaclozine inhibits the bacterial enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis . By inhibiting this enzyme, Sulfaclozine prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Sulfaclozine is the synthesis of folic acid. Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for cell growth and division . By inhibiting the synthesis of folic acid, Sulfaclozine disrupts these critical cellular processes, leading to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Sulfaclozine’s action primarily involve the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, Sulfaclozine disrupts critical cellular processes such as nucleic acid synthesis and amino acid metabolism, which are essential for cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sulfaclozine. For instance, constituents present in natural waters, such as bicarbonate and phosphate ions, can enhance the degradation of Sulfaclozine . This interaction could potentially affect the bioavailability and therapeutic efficacy of Sulfaclozine in aquatic environments .
Biochemische Analyse
Biochemical Properties
Sulfaclozine plays a crucial role in biochemical reactions by inhibiting the synthesis of folic acid in microorganisms. It interacts with the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By competing with para-aminobenzoic acid (PABA), Sulfaclozine prevents the formation of dihydropteroate, a precursor to folic acid. This inhibition disrupts the production of nucleotides and ultimately hampers DNA synthesis in the target organisms .
Cellular Effects
Sulfaclozine affects various types of cells and cellular processes. In protozoan parasites, it inhibits cell division and growth by disrupting folic acid synthesis. This leads to impaired DNA replication and cell proliferation. In poultry, Sulfaclozine helps control coccidiosis by reducing the parasite load in the intestinal tract, thereby improving gut health and overall performance .
Molecular Mechanism
The molecular mechanism of Sulfaclozine involves its binding to the active site of dihydropteroate synthase, where it competes with PABA. This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a key intermediate in folic acid synthesis. As a result, the synthesis of folic acid is blocked, leading to a shortage of nucleotides required for DNA replication and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfaclozine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy may decrease over prolonged periods. Studies have shown that Sulfaclozine can degrade over time, leading to reduced potency. Long-term exposure to Sulfaclozine in vitro and in vivo has demonstrated its ability to maintain its anticoccidial activity, although the extent of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Sulfaclozine vary with different dosages in animal models. At therapeutic doses, Sulfaclozine effectively controls coccidiosis in poultry without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to toxicity .
Metabolic Pathways
Sulfaclozine is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthase, inhibiting the formation of dihydropteroate from PABA. This disruption in folic acid synthesis affects the overall metabolic flux and reduces the availability of nucleotides for DNA replication. Additionally, Sulfaclozine may undergo metabolic transformations in the liver, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
Sulfaclozine is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also bind to plasma proteins, affecting its distribution and bioavailability. In poultry, Sulfaclozine is distributed primarily in the intestinal tract, where it targets the protozoan parasites responsible for coccidiosis .
Subcellular Localization
The subcellular localization of Sulfaclozine is primarily within the cytoplasm, where it interacts with dihydropteroate synthase. The compound does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasmic environment, where it inhibits folic acid synthesis and disrupts cellular processes in the target organisms .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Sulfachlorpyrazin beinhaltet die Kondensation von Sulfanilamid-Natriumsalz mit 2,6-Dichlorpyrazin in einem wasserunlöslichen organischen Lösungsmittel. Die Reaktion wird temperaturgesteuert, um eine optimale Ausbeute zu gewährleisten. Das Produkt wird dann mit Wasser extrahiert, und der pH-Wert der wässrigen Schicht wird unter Verwendung einer Säure eingestellt, um Sulfanilamid-Chlorpyrazin auszufällen. Dieser Zwischenstoff wird weiter mit Natriumhydroxid umgesetzt, um Sulfachlorpyrazin-Natrium zu bilden .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Sulfachlorpyrazin-Natrium das Auflösen von Dimethylsulfoxid, N-Methyl-2-pyrrolidon und Sulfachlorpyrazin-Natrium in einem Flüssigkeitstank. Diaveridin, gelöst durch ein Cosolvent, wird zugegeben, gefolgt von Triethanolamin. Diese Methode sorgt für ein stabiles Produkt mit genauen Dosierungen und einer einfachen medikamentösen Operation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sulfachlorpyrazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege seltener untersucht werden.
Reduktion: Reduktionsreaktionen können auftreten, insbesondere in Gegenwart von Reduktionsmitteln.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Natriumhydroxid oder andere Nucleophile werden häufig eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder anderen reduzierten Formen führen kann .
Vergleich Mit ähnlichen Verbindungen
Sulfachlorpyridazine: Another sulfonamide with similar antimicrobial properties, used for urinary tract infections and in veterinary medicine.
Sulfaclozine: A sulfonamide derivative with antiprotozoal activity, used in treating poultry diseases.
Uniqueness: Sulfachloropyrazine is unique due to its specific effectiveness against coccidiosis in poultry and its ability to inhibit dihydropteroate synthase. Its structural properties and the presence of the chloropyrazine moiety contribute to its distinct antimicrobial activity compared to other sulfonamides .
Eigenschaften
IUPAC Name |
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPUVXBJHRFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144515 | |
| Record name | Sulfaclozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-65-8 | |
| Record name | Sulfaclozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaclozine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaclozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfaclozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFACLOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YP7Z48CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




